molecular formula C10H16BrN3OSi B1442392 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile CAS No. 854044-51-2

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile

Cat. No. B1442392
Key on ui cas rn: 854044-51-2
M. Wt: 302.24 g/mol
InChI Key: XDLFZSWZSHTGJY-UHFFFAOYSA-N
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Patent
US07705042B2

Procedure details

A 12-L, four-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel with a nitrogen inlet was charged with 2-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile [390 g, 1.29 mol, as prepared in the previous step) and anhydrous tetrahydrofuran (4.0 L). Agitation was initiated and the reaction mixture was cooled to −50° C. using a dry ice/acetone bath. Isopropylmagnesium chloride (2.0 M in THF, 760 mL, 1.52 mol) was added through the addition funnel over 30 min to maintain the internal temperature below −40° C. The reaction was stirred for a further 30 min at −43° C., after which time it was cooled to −78° C. Ethyl chloroformate (210 mL, 2.20 mol) was added through the addition funnel over 10 min to maintain the internal temperature below −60° C. The reaction was stirred for a further 40 min at −70° C., at which point the dry ice/acetone bath was removed and the reaction was allowed to warm to ambient temperature over 1.5 h. The reaction mixture was cooled in an ice bath to 0° C. and quenched by the slow addition of satd ammonium chloride solution (1.8 L) at such a rate that the internal temperature was maintained below 10° C. The reaction mixture was transferred into a 12-L separatory funnel, diluted with ethyl acetate (4.0 L), and the layers were separated. The organic layer was washed with brine (2×2.0 L) and concentrated under reduced pressure at 35° C. to give a brown oil. The crude oil was dissolved in dichloromethane (300 mL) and purified by chromatography (15×22 cm, 1.5 kg of silica gel, 10:1 to 4:1 heptane/ethyl acetate) to give a yellow oil, which was dissolved in EtOAc (100 mL), diluted with heptane (2.0 L), and stored in a refrigerator for 5 h. The resulting slurry was filtered to give the title compound as a crystalline white solid (141 g, 37%). The 1H and 13C NMR spectra were consistent with the assigned structure.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
760 mL
Type
reactant
Reaction Step Three
Quantity
210 mL
Type
reactant
Reaction Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight
Quantity
4 L
Type
solvent
Reaction Step Nine
Yield
37%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=[C:5]([C:7]#[N:8])[N:6]=1.C([Mg]Cl)(C)C.Cl[C:23]([O:25][CH2:26][CH3:27])=[O:24].C(=O)=O.CC(C)=O>ClCCl.CCOC(C)=O.CCCCCCC.O1CCCC1>[CH2:26]([O:25][C:23]([C:2]1[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=[C:5]([C:7]#[N:8])[N:6]=1)=[O:24])[CH3:27] |f:3.4|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N(C=C(N1)C#N)COCC[Si](C)(C)C
Step Three
Name
Quantity
760 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Four
Name
Quantity
210 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Eight
Name
Quantity
2 L
Type
solvent
Smiles
CCCCCCC
Step Nine
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for a further 30 min at −43° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below −40° C
TEMPERATURE
Type
TEMPERATURE
Details
after which time it was cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below −60° C
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of satd ammonium chloride solution (1.8 L) at such a rate that the internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred into a 12-L separatory funnel
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (4.0 L)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (2×2.0 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 35° C.
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
purified by chromatography (15×22 cm, 1.5 kg of silica gel, 10:1 to 4:1 heptane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
WAIT
Type
WAIT
Details
stored in a refrigerator for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C=C(N1)C#N)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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